An In-depth Technical Guide to the Chemical Structure and Properties of Tefluthrin Isomers
An In-depth Technical Guide to the Chemical Structure and Properties of Tefluthrin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tefluthrin is a potent synthetic pyrethroid insecticide widely utilized for the control of a broad spectrum of soil-dwelling insect pests in various agricultural crops, including maize and sugar beet.[1][2] As with many pyrethroids, the biological activity of tefluthrin is intrinsically linked to its stereochemistry. The presence of chiral centers in its molecular structure gives rise to different stereoisomers, each potentially exhibiting unique physicochemical properties, biological efficacy, and toxicological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of tefluthrin isomers, with a focus on the enantioselective differences that are critical for research, development, and regulatory assessment.
Chemical Structure and Isomerism
Tefluthrin, with the chemical formula C₁₇H₁₄ClF₇O₂, possesses two chiral centers located at the C1 and C3 positions of its cyclopropane (B1198618) ring. This results in the existence of stereoisomers. The commercial product is predominantly a racemic mixture of the Z-isomers, specifically the Z-(1R,3R) and Z-(1S,3S) enantiomers.[3] The "(Z)" designation refers to the geometric configuration around the carbon-carbon double bond in the trifluoropropenyl side chain.
The IUPAC name for the racemic mixture is (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1RS,3RS;1RS,3SR)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate. The CAS registry number for the racemic mixture is 79538-32-2.[3]
The individual enantiomers are:
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Z-(1R,3R)-tefluthrin: (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate
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Z-(1S,3S)-tefluthrin: (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate[4]
Physicochemical Properties
The physicochemical properties of tefluthrin are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. While enantiomers exhibit identical physical properties in a non-chiral environment, their biological properties can differ significantly. The data presented below is for the racemic mixture of tefluthrin, unless otherwise specified.
Table 1: Physicochemical Properties of Tefluthrin (Racemic Mixture)
| Property | Value | Reference |
| Molecular Weight | 418.73 g/mol | [3] |
| Physical State | Colorless to off-white solid | [1] |
| Melting Point | 44.6 °C | [2] |
| Boiling Point | 153 °C at 1 mmHg (133.3 Pa) | [1] |
| Vapor Pressure | 8 x 10⁻³ Pa at 20°C | [1] |
| Water Solubility | 0.02 mg/L at 20°C | [1] |
| Solubility in Organic Solvents | Acetone: >500 g/L; Dichloromethane: >500 g/L; Hexane: >500 g/L; Toluene: >500 g/L; Methanol: 263 g/L | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 6.4 | [4] |
| Stability | Stable to hydrolysis at pH 5-7. At pH 9, 28% hydrolysis in 30 days. | [4] |
Biological Properties and Activity of Isomers
The insecticidal activity of tefluthrin is primarily attributed to its interaction with voltage-gated sodium channels in the nervous system of insects. This interaction disrupts the normal functioning of the channels, leading to prolonged sodium influx, repetitive nerve firing, paralysis, and ultimately, death of the insect.[2]
Crucially, the biological activity of tefluthrin is highly dependent on its stereochemistry. The (1R)-isomers of pyrethroids are generally more biologically active than their (1S)-counterparts. In the case of tefluthrin, the Z-(1R,3R)-enantiomer is significantly more toxic to both target and non-target organisms compared to the Z-(1S,3S)-enantiomer.
Table 2: Enantioselective Toxicity of Tefluthrin Isomers
| Organism | Isomer | Toxicity Metric | Value | Reference |
| Zebrafish (Danio rerio) - Embryo | Z-(1R,3R)-tefluthrin | 96h LC50 | 0.47 µg/L | |
| Zebrafish (Danio rerio) - Embryo | Z-(1S,3S)-tefluthrin | 96h LC50 | 83.1 µg/L | |
| Earthworm (Eisenia fetida) | Z-(1R,3R)-(+)-tefluthrin | 72h LC50 (filter paper) | 0.19 µg/cm² | |
| Earthworm (Eisenia fetida) | Z-(1S,3S)-(-)-tefluthrin | 72h LC50 (filter paper) | 1.34 µg/cm² | |
| Corn Rootworm (Diabrotica spp.) | Racemic Tefluthrin | Effective against larvae | - | [2] |
| Cutworm | Racemic Tefluthrin | Lethal to larvae | - | [2] |
| Wireworm | Racemic Tefluthrin | Lethal to larvae | - | [2] |
Experimental Protocols
Determination of Physicochemical Properties
The determination of physicochemical properties of tefluthrin isomers follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
1. Melting Point (OECD Guideline 102):
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Principle: The temperature at which the substance transitions from a solid to a liquid state is determined using a capillary tube method or a hot-stage apparatus.
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Methodology: A small, finely powdered sample of the purified isomer is packed into a capillary tube and heated in a controlled manner. The temperature range from the initial melting to complete liquefaction is recorded.
2. Water Solubility (OECD Guideline 105):
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Principle: The saturation mass concentration of the substance in water at a given temperature is determined.
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Methodology: An excess amount of the tefluthrin isomer is stirred in purified water at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered, and the concentration of the isomer in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
3. Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 or 117):
-
Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined. This provides a measure of the substance's lipophilicity.
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Methodology (Shake-Flask Method - OECD 107): A solution of the isomer in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the isomer in both phases are then measured to calculate the Kow.
-
Methodology (HPLC Method - OECD 117): The retention time of the isomer on a reversed-phase HPLC column is compared to that of standard substances with known log Kow values. A correlation is then used to estimate the log Kow of the tefluthrin isomer.
Chiral Separation and Analysis
The separation and quantification of tefluthrin enantiomers are crucial for studying their individual properties. Chiral HPLC is the most common technique employed for this purpose.
Protocol for Chiral HPLC Separation of Tefluthrin Enantiomers:
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Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
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Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a cellulose (B213188) or amylose (B160209) derivative-coated silica (B1680970) gel column (e.g., CHIRALCEL® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) in an isocratic elution mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or controlled temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength where tefluthrin exhibits significant absorbance (e.g., 220-230 nm).
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a certified reference standard of the respective enantiomer.
Insecticidal Activity Bioassays
The insecticidal activity of tefluthrin isomers is evaluated using various bioassay methods, depending on the target insect and the mode of application.
1. Topical Application Bioassay (for contact toxicity):
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Principle: A precise dose of the insecticide is applied directly to the body surface of the insect.
-
Methodology:
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Test insects (e.g., adult mosquitoes, houseflies, or larval stages of agricultural pests) of a uniform age and size are selected.
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Serial dilutions of the tefluthrin isomers are prepared in a suitable volatile solvent (e.g., acetone).
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A micro-applicator is used to apply a small, fixed volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each insect.
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Control insects are treated with the solvent alone.
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Treated insects are held in containers with access to food and water under controlled environmental conditions (temperature, humidity, and light).
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Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) post-application.
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The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.[5]
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2. Soil Bioassay (for soil-dwelling pests):
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Principle: Insects are exposed to soil that has been treated with the insecticide.
-
Methodology:
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A standard soil type is treated with various concentrations of the tefluthrin isomers. The insecticide can be incorporated into the soil or applied to the surface.
-
A known number of target insects (e.g., corn rootworm larvae) are introduced into containers filled with the treated soil.
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The containers are maintained under controlled environmental conditions.
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Mortality or other sublethal effects (e.g., failure to pupate) are assessed after a specific exposure period.
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The lethal concentration required to kill 50% of the test population (LC50) is determined.
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Visualizations
Signaling Pathway of Tefluthrin's Neurotoxic Action
Caption: Mechanism of Tefluthrin's neurotoxicity via modulation of voltage-gated sodium channels.
Experimental Workflow for Isomer Analysis and Bioassay
Caption: Workflow for the separation, analysis, and bio-evaluation of Tefluthrin isomers.
Conclusion
The stereochemistry of tefluthrin plays a pivotal role in its biological activity. The Z-(1R,3R)-enantiomer is the primary contributor to its insecticidal efficacy, while the Z-(1S,3S)-enantiomer is significantly less active. This enantioselective difference has profound implications for the development of more effective and environmentally benign pesticide formulations. By utilizing chirally pure active ingredients, it is possible to reduce the overall environmental load of the pesticide while maintaining or even enhancing its pest control efficacy. This in-depth understanding of the chemical structure and properties of tefluthrin isomers is essential for researchers and professionals in the fields of agrochemical development, environmental science, and toxicology to advance the design of next-generation crop protection agents with improved performance and safety profiles.
References
- 1. Tefluthrin (UK PID) [inchem.org]
- 2. Tefluthrin - Wikipedia [en.wikipedia.org]
- 3. Tefluthrin (Ref: R 151993) [sitem.herts.ac.uk]
- 4. Tefluthrin | C17H14ClF7O2 | CID 11534837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
